molecular formula C7H9NO B2717260 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2241128-92-5

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2717260
CAS No.: 2241128-92-5
M. Wt: 123.155
InChI Key: ZYWGOFYUDIQHLR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[211]hexane-4-carbonitrile is a chemical compound with the molecular formula C7H9NO It is characterized by a bicyclic structure containing an oxirane ring and a nitrile group

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

    Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may be involved in metabolic pathways where it undergoes biotransformation to exert its effects.

Comparison with Similar Compounds

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds with similar bicyclic structures or functional groups, such as 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.

    Uniqueness: The presence of both an oxirane ring and a nitrile group in the same molecule makes it unique compared to other compounds with only one of these features.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGOFYUDIQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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